Cas no 89-21-4 (4-Chloro-2-nitroanisole)

4-Chloro-2-nitroanisole is a chlorinated nitroaromatic compound with the molecular formula C₇H₆ClNO₃. It is primarily used as an intermediate in organic synthesis, particularly in the production of dyes, pharmaceuticals, and agrochemicals. The presence of both chloro and nitro substituents on the anisole ring enhances its reactivity, making it valuable for electrophilic substitution and reduction reactions. Its crystalline solid form ensures stability under standard conditions, facilitating handling and storage. The compound’s well-defined chemical properties and consistent purity make it a reliable choice for industrial and research applications requiring precise aromatic functionalization. Proper safety measures should be observed due to its potential irritant properties.
4-Chloro-2-nitroanisole structure
4-Chloro-2-nitroanisole structure
Product Name:4-Chloro-2-nitroanisole
CAS No:89-21-4
MF:C7H6ClNO3
MW:187.580440998077
MDL:MFCD00024327
CID:34495
PubChem ID:87565378
Update Time:2025-11-02

4-Chloro-2-nitroanisole Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-2-nitroanisole
    • 1-Methoxy-2-nitro-4-chlorobenzene
    • 2-NITRO-4-CHLOROANISOLE
    • 2-nitryl-4-chloroanisole
    • 3-Chloro-6-methoxy-1-nitrobenzene
    • 4-Chlor-2-nitro-1-methoxy-benzol
    • 4-Chlor-2-nitro-anisol
    • 4-chloro-1-methoxy-2-nitro-benzene
    • 4-chloro-2-nitro-anisole
    • 5-Chloro-2-methoxynitrobenzene
    • Methyl-(4-chlor-2-nitro-phenyl)-aether
    • p-Chloro-o-nitroanisole
    • 4-Chloro-1-methoxy-2-nitrobenzene
    • Anisole,4-chloro-2-nitro- (6CI,7CI,8CI)
    • NSC 8445
    • Benzene, 4-chloro-1-methoxy-2-nitro-
    • Anisole, 4-chloro-2-nitro-
    • OSAYFGJUEOYRHY-UHFFFAOYSA-N
    • 4-CHLORO-2-NITRO-1-METHOXYBENZENE
    • 4-METHOXY-3-NITROCHLOROBENZENE
    • 4-chlor-2-nitroanisol
    • NSC8445
    • PubChem2626
    • KSC494K9F
    • SCHEMBL1119379
    • NSC-8445
    • FT-0618038
    • CS-W016843
    • MFCD00024327
    • DTXSID90237469
    • W-100381
    • AS-57943
    • 4-chloranyl-1-methoxy-2-nitro-benzene
    • AKOS005258425
    • SY003806
    • AM9846
    • A843092
    • AI3-01524
    • 89-21-4
    • EINECS 201-887-9
    • 4-Chloro-1-methoxy-2-nitrobenzene #
    • InChI=1/C7H6ClNO3/c1-12-7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H
    • 4-Chloro-1-methoxy-2-nitrobenzene (ACI)
    • Anisole, 4-chloro-2-nitro- (6CI, 7CI, 8CI)
    • NS00039313
    • DB-024279
    • MDL: MFCD00024327
    • Inchi: 1S/C7H6ClNO3/c1-12-7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3
    • InChI Key: OSAYFGJUEOYRHY-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C(OC)=CC=C(Cl)C=1)=O

Computed Properties

  • Exact Mass: 187.00400
  • Monoisotopic Mass: 187.003621
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.2
  • Topological Polar Surface Area: 55

Experimental Properties

  • Color/Form: Yellow green solid
  • Density: 1.4219 (rough estimate)
  • Melting Point: 97.0 to 99.0 deg-C
  • Boiling Point: 279.6 °C at 760 mmHg
  • Flash Point: 122.9 °C
  • Refractive Index: 1.6000 (estimate)
  • PSA: 55.05000
  • LogP: 2.78000

4-Chloro-2-nitroanisole Security Information

4-Chloro-2-nitroanisole Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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4-Chloro-2-nitroanisole Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Nitric acid Solvents: Water ;  30 min, rt
Reference
Ligand-Free, Palladium-Catalyzed Dihydrogen Generation from TMDS: Dehalogenation of Aryl Halides on Water
Bhattacharjya, Anish; Klumphu, Piyatida; Lipshutz, Bruce H., Organic Letters, 2015, 17(5), 1122-1125

Production Method 2

Reaction Conditions
1.1 Reagents: Acetic anhydride ,  Nitric acid
Reference
ipso Nitration in p-halophenyl ethers
Clewley, Robin G.; Fischer, Alfred; Henderson, George N., Canadian Journal of Chemistry, 1989, 67(9), 1472-9

Production Method 3

Reaction Conditions
1.1 Solvents: Acetonitrile
Reference
Photochemical nitration by tetranitromethane. X. A possible addition/elimination pathway to trinitromethylaromatic compounds
Eberson, Lennart; Hartshorn, Michael P.; Svensson, Jan Olof, Acta Chemica Scandinavica, 1993, 47(9), 925-34

Production Method 4

Reaction Conditions
1.1 Reagents: Benzyltrimethylammonium hydroxide ;  rt; 15 min, rt
Reference
Triton B-Mediated Efficient and Convenient Alkoxylation of Activated Aryl and Heteroaryl Halides
Meshram, H. M.; Goud, P. Ramesh; Reddy, B. Chennakesava; Kumar, D. Aravind, Synthetic Communications, 2010, 40(14), 2122-2129

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide
Reference
Synthesis of SL-89.0591
Fang, Hao; Xia, Lin; Shen, Wanhua; Li, Minyong; Ni, Peizhou, Zhongguo Yaoke Daxue Xuebao, 2002, 33(2), 98-100

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium chloride ,  Sulfuric acid Catalysts: Sodium periodate Solvents: Acetonitrile ,  Water ;  3 h, 80 °C
Reference
NaIO4-Mediated Selective Oxidative Halogenation of Alkenes and Aromatics Using Alkali Metal Halides
Dewkar, Gajanan K.; Narina, Srinivasarao V.; Sudalai, Arumugam, Organic Letters, 2003, 5(23), 4501-4504

4-Chloro-2-nitroanisole Raw materials

4-Chloro-2-nitroanisole Preparation Products

4-Chloro-2-nitroanisole Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:89-21-4)4-Chloro-2-nitroanisole
Order Number:sfd20546
Stock Status:in Stock
Quantity:200KG
Purity:99%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
Price ($):discuss personally
Email:sales2@senfeida.com

Additional information on 4-Chloro-2-nitroanisole

4-Chloro-2-nitroanisole (CAS 89-21-4): Properties, Applications, and Market Insights

4-Chloro-2-nitroanisole (CAS 89-21-4) is a specialized organic compound widely used in the chemical and pharmaceutical industries. This compound, also known as 2-Nitro-4-chloroanisole, is a derivative of anisole, featuring both chloro and nitro functional groups. Its molecular formula is C7H6ClNO3, and it is recognized for its role as an intermediate in the synthesis of dyes, agrochemicals, and other fine chemicals. The growing demand for high-purity intermediates in research and industrial applications has increased interest in this compound.

The physical and chemical properties of 4-Chloro-2-nitroanisole make it a valuable component in various synthetic processes. It typically appears as a yellow to light brown crystalline powder with a melting point ranging between 70°C and 75°C. The compound is sparingly soluble in water but dissolves well in organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO). Its stability under standard conditions ensures its utility in multi-step chemical reactions, particularly in the production of azo dyes and pharmaceutical intermediates.

One of the key applications of 4-Chloro-2-nitroanisole is in the dye industry, where it serves as a precursor for synthesizing vibrant and lightfast dyes. The nitro and chloro substituents on the aromatic ring enhance the compound's reactivity, allowing for efficient coupling reactions. Additionally, researchers have explored its potential in agrochemical formulations, where it acts as an intermediate for herbicides and insecticides. The compound's versatility has also led to investigations in material science, particularly in the development of specialty polymers.

Recent trends in green chemistry and sustainable manufacturing have influenced the production and use of 4-Chloro-2-nitroanisole. Companies are increasingly adopting eco-friendly synthesis methods to minimize waste and reduce environmental impact. This aligns with global initiatives such as the United Nations Sustainable Development Goals (SDGs), particularly those targeting responsible consumption and production. Researchers are also exploring catalytic processes to improve the efficiency of nitroanisole derivatives, further enhancing their industrial applicability.

The market dynamics for 4-Chloro-2-nitroanisole reflect its growing importance in niche chemical sectors. Asia-Pacific, particularly China and India, dominates production due to robust chemical manufacturing infrastructure. Meanwhile, North America and Europe remain significant consumers, driven by demand from the pharmaceutical and specialty chemicals industries. Regulatory frameworks, such as REACH in Europe, ensure that the compound meets safety and environmental standards, fostering sustainable trade practices.

In research settings, 4-Chloro-2-nitroanisole is frequently studied for its structure-activity relationships (SAR). Scientists investigate how modifications to its molecular framework can yield compounds with enhanced biological or material properties. This has led to innovations in drug discovery and functional materials, where nitroanisole derivatives play a pivotal role. The compound's compatibility with modern analytical techniques, such as HPLC and NMR spectroscopy, further supports its utility in high-precision applications.

For businesses and researchers sourcing 4-Chloro-2-nitroanisole, quality and supply chain reliability are critical factors. Reputable suppliers provide certificates of analysis (CoA) to verify purity, typically exceeding 98%. Storage recommendations include keeping the compound in a cool, dry place away from direct sunlight to maintain stability. As the chemical industry evolves, advancements in digital procurement platforms are streamlining access to such specialized intermediates, ensuring seamless integration into R&D and production workflows.

Looking ahead, the future of 4-Chloro-2-nitroanisole appears promising, with expanding applications in biotechnology and nanomaterials. Collaborative efforts between academia and industry are expected to unlock new functionalities for this compound, reinforcing its status as a cornerstone of modern synthetic chemistry. Whether for industrial use or scientific exploration, 4-Chloro-2-nitroanisole remains a compound of enduring relevance and potential.

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Purity:99%
Quantity:200KG
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